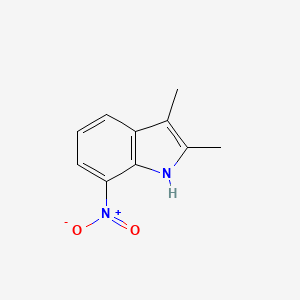

2,3-Dimethyl-7-nitro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88618. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCCVOJTXZBTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194003 | |

| Record name | Indole, 2,3-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41018-86-4 | |

| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-7-nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041018864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41018-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 2,3-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethyl-7-nitroindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SP7VY56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-7-nitro-1H-indole (CAS No. 41018-86-4), a key heterocyclic intermediate. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutical agents[1][2][3]. The introduction of specific substituents, such as the nitro group at the 7-position, provides a critical handle for further chemical modification, making this compound a valuable building block for the synthesis of complex molecular architectures. This document details the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and potential applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted indole characterized by methyl groups at positions 2 and 3, and a nitro group at position 7 of the indole ring. This substitution pattern significantly influences its electronic properties and reactivity. The electron-donating methyl groups increase the electron density of the pyrrole ring, while the potent electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution and serves as a precursor for the corresponding amine.

Table 1: Key Properties and Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 41018-86-4 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][5][6][7] |

| Molecular Weight | 190.20 g/mol | [4][5][6][7] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | 7-Nitro-2,3-dimethylindole | [4][7] |

| Appearance | Light yellow to orange-brown powder/needles | [4] |

| Melting Point | 160-165 °C | [4][7] |

| Boiling Point | 325.7 °C (rough estimate) | [4][7] |

| Solubility | Negligible in water | [4][7] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4][7] |

| InChI | InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | [6] |

| SMILES | CC1=C(C)NC2=C1C=CC=C2--INVALID-LINK--[O-] | [5] |

Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely recognized method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, a robust reaction discovered in 1883[8]. This reaction is catalyzed by Brønsted or Lewis acids and involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[9][9]-sigmatropic rearrangement[8][10][11].

For the synthesis of this compound, the key starting materials are o-nitrophenylhydrazine (or its hydrochloride salt) and butanone (methyl ethyl ketone)[4].

Causality of Reagent Choice:

-

o-Nitrophenylhydrazine: This reactant dictates the substitution on the benzene portion of the indole. The ortho-nitro group directly yields the 7-nitroindole product, as the nitrogen atom of the hydrazine that is not attached to the ring is eliminated as ammonia.

-

Butanone: This asymmetric ketone provides the 2,3-dimethyl substitution pattern on the pyrrole ring. The reaction proceeds through the more stable enamine intermediate, leading to the desired product.

The reaction mechanism involves several key steps:

-

Formation of a phenylhydrazone from o-nitrophenylhydrazine and butanone.

-

Tautomerization of the phenylhydrazone to its reactive ene-hydrazine isomer.

-

Protonation of the ene-hydrazine followed by a thermally-driven[9][9]-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring.

-

Rearomatization, followed by cyclization and the elimination of an ammonia molecule to yield the final indole product[8].

Caption: Fischer Indole Synthesis workflow for this compound.

Validated Experimental Protocol: Fischer Synthesis

This protocol is a representative synthesis adapted from established methodologies for Fischer indole syntheses.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-nitrophenylhydrazine hydrochloride (1 equivalent).

-

Reagent Addition: Add butanone (1.2 equivalents) and a suitable acid catalyst (e.g., polyphosphoric acid, or ethanol with catalytic H₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux (temperature will depend on the chosen solvent, typically 80-120 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, typically an orange or brown solid, can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the light yellow crystalline product.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for any chemical intermediate. The following data represents the expected spectroscopic signature for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Broad singlet for the N-H proton (~8.0-9.0 ppm).- Three aromatic protons on the benzene ring, appearing as doublets and a triplet between ~7.0-8.0 ppm.- Two sharp singlets for the C2-CH₃ and C3-CH₃ groups (~2.2-2.5 ppm). |

| ¹³C NMR | - Six aromatic carbon signals (~110-140 ppm).- Two quaternary indole carbon signals (C2, C3a, C7a).- Two methyl carbon signals (~8-12 ppm). |

| Mass Spec. (EI) | - Molecular Ion (M⁺) peak at m/z = 190.- Characteristic fragmentation pattern including loss of NO₂ (m/z 144) and other fragments typical of indole structures[6]. |

| IR Spectroscopy | - N-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3100 cm⁻¹).- Aliphatic C-H stretch (~2900-3000 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively). |

| UV-Vis | - Broad absorption peak in the near-UV range (300-400 nm), characteristic of nitroindole chromophores[12][13]. |

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for further chemical transformation, particularly through the reduction of the nitro group.

Reduction of the Nitro Group

The most significant downstream application is the reduction of the 7-nitro group to form 7-amino-2,3-dimethylindole [4]. This transformation converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and construction of new heterocyclic rings.

Common Reduction Methods:

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere. This method is clean and efficient.

-

Metal/Acid Reduction: Using metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl.

-

Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine hydrate with a Pd/C catalyst.

Caption: Key transformation of this compound to its amino derivative.

The resulting 7-aminoindole is a valuable synthon. The amino group can be acylated, alkylated, or used as a nucleophile to build more complex structures, making it a gateway to diverse chemical libraries for drug screening.

Context in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound is not extensively documented, its structural class—nitroindoles—and its downstream derivatives are of significant interest in medicinal chemistry.

-

Indole as a Privileged Scaffold: The indole nucleus is a recurring motif in pharmaceuticals, known to interact with a wide array of biological targets[2][3].

-

Role of the Nitro Group: The nitro group is a key functional group in many biologically active compounds, where it can be essential for activity[14]. In some contexts, it can act as a hydrogen bond acceptor or influence the electronic properties of the molecule to enhance binding to a target protein. For instance, the presence of nitro groups has been shown to be crucial for the anti-inflammatory activity of certain indole derivatives[15].

-

Intermediate for Target Compounds: The primary role of this molecule is as an intermediate. The 7-amino-2,3-dimethylindole derived from it can be used to synthesize targeted libraries of compounds for screening against kinases, G-protein coupled receptors, and other enzyme classes implicated in diseases ranging from cancer to neurodegenerative disorders.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[6].

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage Conditions: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2–8 °C[4][7].

Conclusion

This compound is a well-defined chemical intermediate whose value is derived from its strategic substitution pattern. Its synthesis via the time-tested Fischer indole reaction is straightforward, and its characterization is achievable through standard analytical techniques. The true synthetic power of this molecule is unlocked through the reduction of its 7-nitro group, which provides a versatile amino-indole scaffold ready for elaboration into novel and potentially bioactive compounds. For researchers in drug discovery and synthetic chemistry, this compound represents a reliable and valuable starting point for the development of new chemical entities.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 41018-86-4,2,3-Dimethyl-7-nitroindole | lookchem [lookchem.com]

- 5. This compound | CAS 41018-86-4 [matrix-fine-chemicals.com]

- 6. This compound | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethyl-7-nitroindole | 41018-86-4 [chemicalbook.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 2,3-Dimethyl-7-nitro-1H-indole (CAS No: 41018-86-4). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. By elucidating the core characteristics of this molecule, we aim to provide a foundational understanding for its utilization in the development of novel therapeutics and other advanced applications. The indole scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group at the 7-position significantly modulates its electronic properties, opening avenues for unique chemical reactivity and biological activity.[1][2]

Molecular and Physicochemical Profile

This compound is a substituted indole derivative with a molecular formula of C₁₀H₁₀N₂O₂.[3] The presence of the electron-withdrawing nitro group on the benzene ring of the indole nucleus, coupled with the electron-donating methyl groups on the pyrrole ring, imparts a unique electronic character to the molecule, influencing its reactivity and intermolecular interactions.

Core Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are estimations based on computational models and require experimental verification for full validation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3][4] |

| CAS Number | 41018-86-4 | [3][4] |

| Appearance | Light yellow to brown solid/powder | [3][5] |

| Melting Point | 160-165 °C | [3][5] |

| Boiling Point | 325.7°C (rough estimate) | [3][5] |

| Density | 1.2167 g/cm³ (rough estimate) | [3][5] |

| Water Solubility | Negligible; 1.2 µg/mL at pH 7.4 | [3][4] |

| pKa | 14.84 ± 0.30 (Predicted) | [5] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [3][5] |

Structural Representation

The chemical structure of this compound is depicted below. The diagram illustrates the fusion of the benzene and pyrrole rings, with the methyl groups at positions 2 and 3, and the nitro group at position 7.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to 2,3-dimethyl-substituted indoles is the Fischer indole synthesis.[6][7][8] This classical and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[6][7][8] For the synthesis of this compound, the logical precursors are o-nitrophenylhydrazine and butan-2-one.[3]

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow of the Fischer indole synthesis for the preparation of this compound.

Caption: General workflow for the Fischer indole synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

The following is a representative, step-by-step protocol for the synthesis of this compound. This protocol is based on established methods for the Fischer indole synthesis of related compounds.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Ketone: To the stirred solution, add butan-2-one (1.1 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the two methyl groups. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The N-H proton will be a broad singlet, also in the downfield region. The two methyl groups at positions 2 and 3 will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range. The carbons bearing the methyl groups will be in the upfield region, while the carbon attached to the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond.

-

C-H Stretch: Peaks in the 2850-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.[4]

-

Fragmentation Pattern: Common fragmentation pathways for nitroindoles involve the loss of the nitro group (NO₂) or parts thereof, as well as fragmentation of the indole ring system.[4] A significant fragment at m/z 144, corresponding to the loss of the nitro group, is expected.[4]

Reactivity and Applications in Drug Discovery

The indole nucleus is a common structural motif in many natural products and pharmaceutical agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the chemical reactivity and biological profile of the indole scaffold.

Chemical Reactivity

The electron-withdrawing nature of the nitro group at the 7-position deactivates the benzene ring towards electrophilic substitution, while the pyrrole ring remains relatively electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the methyl group at C3 blocks this position, potentially leading to substitution at other positions or reactions involving the N-H proton. The nitro group itself can undergo reduction to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of derivatives.

Potential Applications in Medicinal Chemistry

Nitroindole derivatives have garnered significant interest in drug discovery due to their diverse biological activities. While specific biological data for this compound is not extensively reported, the broader class of nitroindoles has shown promise in several therapeutic areas:

-

Anticancer Activity: Many nitroindole derivatives have been investigated as potential anticancer agents.[1][9] Their mechanisms of action can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of apoptosis.[1][9] Some nitroindoles have been shown to act as ligands for G-quadruplex DNA structures in the promoter regions of oncogenes, leading to the downregulation of cancer-promoting genes.[9]

-

Enzyme Inhibition: The 7-nitroindole scaffold is a known pharmacophore for the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] Selective inhibition of nNOS is a promising therapeutic strategy for conditions such as stroke and neurodegenerative diseases.[1]

The diagram below illustrates the potential role of nitroindole derivatives in targeting cancer-related pathways.

Caption: Potential mechanism of anticancer activity of nitroindole derivatives.

Conclusion

This compound is a heterocyclic compound with a unique set of physicochemical properties derived from its substituted indole scaffold. Its synthesis is readily achievable through the well-established Fischer indole synthesis. The presence of the nitro group imparts significant potential for diverse chemical transformations and biological activities, making it a molecule of interest for medicinal chemists and drug discovery professionals. Further investigation into the experimental determination of all its physicochemical properties and a thorough evaluation of its biological activity are warranted to fully unlock its potential in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2,3-Dimethyl-7-nitro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of an electron-withdrawing nitro group on the indole scaffold, combined with methyl substitutions, imparts unique electronic and steric properties, making it a valuable building block for novel therapeutics. This document details the compound's core physicochemical properties, outlines a robust synthetic protocol via the Fischer Indole Synthesis, discusses its characteristic spectroscopic signature, explores its potential for further chemical modification, and examines its applications, particularly in the context of neurodegenerative disorders and oncology.

Introduction to the 7-Nitroindole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1][2] Chemical modification of the indole ring allows for the fine-tuning of a compound's biological activity. The introduction of a nitro group, particularly at the 7-position, significantly modulates the electronic properties of the heterocyclic system. This electron-withdrawing group influences the reactivity of the indole ring and its potential for molecular interactions, making the 7-nitroindole scaffold a versatile template for designing targeted therapeutic agents.[3] Derivatives have shown promise as selective inhibitors of neuronal nitric oxide synthase (nNOS) and as stabilizers of G-quadruplex DNA structures in oncogene promoters.[3]

Core Physicochemical Properties of this compound

This compound is a solid, typically appearing as a light yellow to brown powder, with a defined molecular structure and weight.[4] These fundamental properties are crucial for its handling, formulation, and application in synthetic and biological studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[4] |

| Molecular Weight | 190.20 g/mol | PubChem[4] |

| CAS Number | 41018-86-4 | PubChem[4] |

| Appearance | Light yellow to brown solid/powder | Chemical Vendors |

| Melting Point | 160-165 °C | Chemical Vendors |

| Solubility | Low aqueous solubility (1.2 µg/mL at pH 7.4) | PubChem[4] |

| Storage | Store at 2–8 °C under an inert atmosphere | Chemical Vendors |

Synthesis and Mechanistic Insights: The Fischer Indole Synthesis

The most reliable and widely employed method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer indole synthesis.[5][6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.

For this compound, the specific precursors are (2-nitrophenyl)hydrazine and butan-2-one (methyl ethyl ketone).

Mechanistic Pathway

The reaction proceeds through several key steps after the initial formation of the (2-nitrophenyl)hydrazone from the reactants:

-

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted pericyclic rearrangement (the key bond-forming step), which disrupts the aromaticity of the benzene ring.

-

Rearomatization: A proton transfer restores the energetically favorable aromatic system.

-

Cyclization & Elimination: The resulting diimine intermediate undergoes an intramolecular nucleophilic attack to form a five-membered ring aminal. Subsequent elimination of an ammonia molecule under acidic catalysis yields the final aromatic indole product.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dimethyl-7-nitro-1H-indole

Abstract: This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,3-Dimethyl-7-nitro-1H-indole. Due to the absence of publicly available experimental spectra for this specific compound, this document synthesizes data from foundational analogues—2,3-dimethyl-1H-indole and other nitro-substituted indoles—to construct a reliable, theoretically grounded spectral interpretation. We will explore the theoretical underpinnings of substituent effects on the indole nucleus, present the predicted chemical shifts and coupling constants in a structured format, and provide a robust, self-validating experimental protocol for the future empirical acquisition of this data. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a comprehensive understanding of the spectroscopic characteristics of substituted nitroindoles.

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic compound of interest in medicinal and materials chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a nitro group at the C7 position significantly modulates its electronic properties, influencing its reactivity and potential biological activity. Accurate structural confirmation is the bedrock of all subsequent research, and NMR spectroscopy remains the definitive tool for the unambiguous characterization of such small molecules in solution.[1]

However, a thorough search of scientific databases reveals a gap in the literature: the experimental ¹H and ¹³C NMR data for this compound has not been published. This guide bridges that gap by providing a rigorous, predictive analysis. By dissecting the known spectral data of its parent structure, 2,3-dimethyl-1H-indole, and applying the well-documented substituent chemical shift (SCS) effects of a C7-nitro group, we can forecast the spectrum with high confidence. This approach not only offers a valuable reference for identifying the compound but also serves as a case study in the predictive power of NMR theory.

Theoretical Framework: Substituent Effects on the Indole Nucleus

The chemical shift of a nucleus in an NMR experiment is exquisitely sensitive to its local electronic environment. In aromatic systems like indole, the introduction of substituents causes predictable upfield (shielding) or downfield (deshielding) shifts.[2]

-

Methyl Groups (C2, C3): The two methyl groups are electron-donating groups (EDGs) through hyperconjugation and a weak inductive effect. Their primary impact is on the carbons to which they are attached (C2 and C3) and, to a lesser extent, the rest of the pyrrole ring.

-

Nitro Group (C7): The nitro group is a powerful electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) and a negative resonance (mesomeric) effect (-M).[3][4] Its presence is expected to cause significant deshielding (downfield shifts) of the nuclei in its proximity, particularly on the benzene portion of the indole ring. The deshielding will be most pronounced for the ortho (C7, H7) and para (C5, H5) positions relative to the point of attachment.[2]

Our predictive methodology relies on using the experimentally determined spectrum of 2,3-dimethyl-1H-indole as a baseline and adjusting the chemical shifts based on these established electronic effects.[5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the N-H proton, the three aromatic protons on the benzene ring, and the two methyl groups. The analysis is based on data for 2,3-dimethyl-1H-indole, which shows aromatic protons between 7.17 and 7.55 ppm and methyl signals around 2.29-2.38 ppm.[5] The introduction of the C7-nitro group will dramatically shift the adjacent aromatic protons downfield.

Key Predicted Features:

-

N-H Proton (H1): Expected to be a broad singlet, significantly deshielded by the overall electron-withdrawing nature of the molecule. Its chemical shift can be highly dependent on solvent and concentration.[6]

-

H4 Proton: This proton is ortho to the powerfully electron-withdrawing nitro group. It is predicted to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets (dd) due to coupling with H5 and H6.

-

H5 and H6 Protons: These protons will form a complex multiplet system. H5, being para to the nitro group, will also experience significant deshielding.

-

Methyl Protons (2-CH₃, 3-CH₃): These will appear as sharp singlets. Their chemical shifts are not expected to change dramatically from the parent 2,3-dimethyl-1H-indole, as they are distant from the nitro group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H1 (N-H) | 8.5 - 9.0 | broad singlet (br s) | - | General deshielding in nitro-aromatic systems. |

| H4 | 7.9 - 8.1 | doublet of doublets (dd) | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.0 | Strong deshielding from ortho-nitro group. |

| H6 | 7.6 - 7.8 | doublet of doublets (dd) | JH5-H6 ≈ 7.5, JH4-H6 ≈ 1.0 | Deshielding from ortho-nitro group. |

| H5 | 7.2 - 7.4 | triplet (t) | JH4-H5 ≈ 8.0, JH5-H6 ≈ 7.5 | Moderate deshielding, coupled to H4 and H6. |

| 2-CH₃ | ~2.4 | singlet (s) | - | Minimal effect from C7-substituent. Based on 2,3-dimethylindole.[5] |

| 3-CH₃ | ~2.3 | singlet (s) | - | Minimal effect from C7-substituent. Based on 2,3-dimethylindole.[5] |

Predicted ¹³C NMR Spectral Data

The carbon spectrum will provide a clear map of the molecule's carbon skeleton. The baseline data from 2,3-dimethyl-1H-indole shows key carbons C2, C3, C3a, and C7a in the 107-135 ppm range.[5] The C7-nitro group's strong electron-withdrawing nature will cause a substantial downfield shift for the carbon it is attached to (C7) and will also influence the shifts of neighboring carbons (C6, C7a).[7]

Key Predicted Features:

-

C7: Directly attached to the nitro group, this carbon will be the most deshielded of the benzene ring carbons.

-

C7a and C3a: These quaternary carbons form the bridge between the two rings. C7a, being adjacent to the nitro-substituted C7, will be shifted downfield.

-

C4, C5, C6: These aromatic carbons will all be shifted relative to the parent compound, with C4 and C6 (ortho to C7) showing the most significant downfield shifts.

-

C2 and C3: Attached to the methyl groups, their shifts will be less affected by the C7-substituent but are inherently downfield due to their position in the electron-rich pyrrole ring.

-

Methyl Carbons: Expected to appear far upfield, consistent with typical sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 | 140 - 145 | Strong deshielding from directly attached -NO₂ group. |

| C7a | 134 - 137 | Deshielding due to proximity to C7-NO₂. Based on indole scaffold. |

| C3a | 130 - 133 | Quaternary carbon, influenced by overall ring electronics. |

| C2 | ~130 | Based on 2,3-dimethylindole data.[5] |

| C5 | 123 - 126 | Aromatic CH, influenced by para -NO₂ group. |

| C4 | 120 - 123 | Aromatic CH, deshielded by ortho -NO₂ group. |

| C6 | 118 - 121 | Aromatic CH, deshielded by ortho -NO₂ group. |

| C3 | 108 - 111 | Based on 2,3-dimethylindole data.[5] |

| 2-CH₃ | 11 - 13 | Typical methyl carbon shift. Based on 2,3-dimethylindole.[5] |

| 3-CH₃ | 8 - 10 | Typical methyl carbon shift. Based on 2,3-dimethylindole.[5] |

Visualization of Structural Assignments

To correlate the predicted spectral data with the molecular structure, the following diagram illustrates the standard numbering convention for the indole ring system.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system designed to produce high-quality, reproducible NMR data for the title compound. The causality for each step is explained to ensure scientific integrity.

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Objective: To create a pure, homogeneous solution suitable for high-resolution NMR.

-

Protocol:

-

Accurately weigh 15-20 mg of dry, pure this compound for ¹H NMR (50-100 mg is recommended for a high-quality ¹³C NMR spectrum).[8][9]

-

Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent choice for many nonpolar to moderately polar organic molecules.[8]

-

Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is required; suspended particles will degrade spectral quality by broadening lines.[10]

-

Using a Pasteur pipette with a cotton or glass wool plug, carefully transfer the solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[9] This filtering step removes any residual particulate matter.

-

Cap the NMR tube securely.

-

-

-

Data Acquisition (Using a 400 MHz or higher spectrometer):

-

Objective: To acquire a high-resolution, high signal-to-noise Free Induction Decay (FID) signal.

-

Protocol:

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's field frequency is stabilized by "locking" onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining stable conditions during long acquisitions.[8]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. This sharpens the NMR signals, leading to higher resolution.[8]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a standard single-pulse experiment.

-

Acquire 16-32 scans (transients) to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover 0-200 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[9]

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

-

-

Data Processing:

-

Objective: To convert the raw data (FID) into an interpretable spectrum.

-

Protocol:

-

Apply a Fourier transform to the FID.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak (CHCl₃) is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm.

-

Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons, which should correspond to the number of protons in the structure.

-

-

Conclusion

This guide provides a comprehensive, theoretically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent effects and spectral data from analogous compounds, we have constructed a detailed spectral map that will be invaluable for any researcher working with this molecule. The provided tables of predicted chemical shifts and the detailed experimental protocol offer a robust framework for the future empirical characterization and validation of this compound, underscoring the synergy between theoretical prediction and experimental verification in modern chemical science.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

IUPAC name and synonyms for 2,3-Dimethyl-7-nitro-1H-indole

An In-Depth Technical Guide to 2,3-Dimethyl-7-nitro-1H-indole: Synthesis, Properties, and Applications

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic structure and ability to participate in various chemical interactions make it a "privileged structure" in drug discovery.[2] Within this important class, substituted indoles offer a pathway to modulate pharmacological properties. This compound is a specific derivative that combines the features of the indole core with the electronic influence of a nitro group and the steric/electronic effects of two methyl groups.

The presence of the electron-withdrawing nitro group at the 7-position significantly alters the electron density of the bicyclic system, influencing its reactivity and potential as a pharmacophore.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, reactivity, and potential applications of this compound, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and experimental replication. The standard nomenclature for the topic compound is defined by the International Union of Pure and Applied Chemistry (IUPAC).

The formally accepted IUPAC name is This compound .[4] This name precisely describes a bicyclic structure composed of a benzene ring fused to a pyrrole ring (the indole core), with methyl groups at positions 2 and 3, and a nitro group at position 7. The "1H" designation confirms the position of the hydrogen atom on the nitrogen of the pyrrole ring.

For practical and historical reasons, numerous synonyms and identifiers are used across chemical databases and supplier catalogs. A consolidated list is essential for comprehensive information retrieval.

| Table 1: Identifiers and Synonyms for this compound | |

| Preferred IUPAC Name | This compound[4][5] |

| CAS Number | 41018-86-4[4][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O₂[4][6][8] |

| Common Synonyms | 7-Nitro-2,3-dimethylindole[4][6][8] |

| 2,3-Dimethyl-7-nitroindole[4][6][8] | |

| 1H-Indole, 2,3-dimethyl-7-nitro-[4][6] | |

| Other Identifiers | |

| PubChem CID | 38742[4] |

| EC Number | 826-906-3[4] |

| UNII | Y5SP7VY56V[4][6] |

| ChEMBL ID | CHEMBL1412244[4] |

| MDL Number | MFCD00022710[6][7][9] |

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of a compound is fundamental to its application in research, including designing reaction conditions, developing analytical methods, and formulating for biological assays.

| Table 2: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Weight | 190.20 g/mol [4][6] |

| Appearance | Light yellow to brown powder or solid[6][8] |

| Melting Point | 160-165 °C[6][8] |

| Boiling Point (est.) | 325.7 °C (rough estimate)[6][8] |

| Density (est.) | 1.2167 g/cm³ (rough estimate)[6] |

| Water Solubility | 1.2 µg/mL (at pH 7.4); considered negligible[4][6] |

| pKa (Predicted) | 14.84 ± 0.30[6] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. Key data are available through public and commercial databases.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4] The spectra would confirm the presence of the two distinct methyl groups, the aromatic protons on the benzene ring, and the N-H proton.

-

Mass Spectrometry (MS): GC-MS data show a molecular ion peak consistent with its molecular weight, aiding in the confirmation of its identity and purity.[4]

-

Infrared Spectroscopy (IR): The IR spectrum reveals characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[4]

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry. The most common and direct approach to 2,3-disubstituted indoles is the Fischer Indole Synthesis.

Protocol: Fischer Indole Synthesis of this compound

This protocol describes the acid-catalyzed reaction between 2-nitrophenylhydrazine and butan-2-one (methyl ethyl ketone) to yield the target compound. The causality behind this choice is its efficiency and the ready availability of the starting materials.[8]

Principle: The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which undergoes a[10][10]-sigmatropic rearrangement (the key step), followed by the loss of ammonia to form the aromatic indole ring.

Materials:

-

2-Nitrophenylhydrazine hydrochloride

-

Butan-2-one (Methyl Ethyl Ketone, MEK)

-

Ethanol (or other suitable solvent like acetic acid)

-

Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

-

Sodium Bicarbonate solution

-

Ice bath

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 2-nitrophenylhydrazine hydrochloride in ethanol. Add butan-2-one in a slight molar excess. Gently warm the mixture for a short period (e.g., 15-30 minutes) to form the corresponding hydrazone. The reaction can be monitored by TLC.

-

Cyclization (Indolization): Cool the reaction mixture containing the hydrazone. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄) while maintaining a low temperature with an ice bath.

-

Heating: After the addition of the catalyst, heat the mixture to reflux for several hours. The optimal time and temperature depend on the specific acid catalyst used and should be determined empirically. The progress of the indolization can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. The crude product may precipitate.

-

Neutralization: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Caption: Fischer Indole Synthesis workflow.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

Reduction of the Nitro Group: The most significant reaction pathway for this molecule in drug development is the reduction of the 7-nitro group to a 7-amino group (7-amino-2,3-dimethylindole).[8] This transformation introduces a versatile functional handle that can be used for further derivatization, such as amide bond formation or diazotization. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This amino derivative is a key intermediate for building more complex molecules.

-

N-H Acidity and Substitution: The indole N-H proton is weakly acidic (predicted pKa ~14.84) and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion.[6] This anion can then be alkylated or acylated to introduce substituents at the N-1 position.

-

Electrophilic Aromatic Substitution: The indole ring is generally electron-rich and susceptible to electrophilic attack. However, the powerful electron-withdrawing effect of the 7-nitro group deactivates the benzene portion of the ring system towards electrophiles. The pyrrole ring remains the more reactive site, though its reactivity is also attenuated compared to unsubstituted indole.

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

While specific biological activity data for this compound itself is limited in public databases, the broader class of 7-nitroindoles serves as a highly valuable scaffold in medicinal chemistry.[3] Therefore, this compound is best viewed as a key building block and a tool for structure-activity relationship (SAR) studies.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 7-nitroindole core is a well-established pharmacophore for potent and selective inhibitors of nNOS.[3] Overproduction of nitric oxide by nNOS is implicated in various neurological conditions, including stroke and neurodegenerative diseases. This compound can serve as a starting point or fragment for developing novel nNOS inhibitors, where the methyl groups can probe specific hydrophobic pockets in the enzyme's active site.

-

Anticancer Research: Certain nitroindole derivatives have shown promise as anticancer agents.[3] Their mechanisms can include the inhibition of critical signaling pathways or the stabilization of G-quadruplex DNA structures found in the promoter regions of oncogenes. The 2,3-dimethyl substitution pattern offers a unique steric and electronic profile that could be explored for this application.

-

Chemical Probe and Library Synthesis: The primary utility of this compound is as a versatile intermediate. The reduction of the nitro group to an amine provides a crucial attachment point for synthesizing libraries of novel compounds.[8] These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: According to GHS classifications provided to the European Chemicals Agency (ECHA), the compound is considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled (Acute Toxicity, Category 4).[4]

-

Recommended Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to ensure long-term stability.[6]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its confirmed IUPAC identity, well-characterized properties, and straightforward synthesis via the Fischer indole reaction make it an accessible building block. While its direct biological applications are not yet extensively documented, its true potential lies in its role as a precursor. The strategic placement of the nitro group provides a gateway to the 7-aminoindole scaffold, a key intermediate for developing novel therapeutics targeting areas such as neurological disorders and cancer. This guide provides the foundational technical knowledge required for its effective use in a research and development setting.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 41018-86-4 [matrix-fine-chemicals.com]

- 6. 2,3-Dimethyl-7-nitroindole | 41018-86-4 [chemicalbook.com]

- 7. 41018-86-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Cas 41018-86-4,2,3-Dimethyl-7-nitroindole | lookchem [lookchem.com]

- 9. This compound [oakwoodchemical.com]

- 10. Buy 3,3-Dimethyl-7-nitro-2,3-dihydro-1H-indole [smolecule.com]

Crystal structure of substituted nitroindole derivatives

An In-Depth Technical Guide to the Crystal Structure of Substituted Nitroindole Derivatives

Authored by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro substituent significantly modulates the electronic properties and biological activities of the indole ring, making nitroindole derivatives a class of compounds with profound therapeutic potential.[3] Their efficacy as anticancer agents, neuronal nitric oxide synthase (nNOS) inhibitors, and other therapeutic molecules is intrinsically linked to their three-dimensional structure and intermolecular interactions.[3][4] This guide provides a comprehensive exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of substituted nitroindole derivatives. By elucidating the causality behind experimental choices and detailing validated protocols, we aim to equip researchers with the foundational knowledge required to leverage crystal structure analysis in the rational design of next-generation nitroindole-based therapeutics.

The Strategic Synthesis and Crystallization of Nitroindoles

The journey to a crystal structure begins with the successful synthesis of the target molecule and its crystallization into a high-quality, single crystal suitable for X-ray diffraction.[5] The choices made during these initial phases are critical and dictate the success of the entire structural analysis workflow.

Synthesis: Navigating Regioselectivity

The synthesis of nitroindoles presents a fascinating challenge in controlling regioselectivity. Direct nitration of the indole ring often yields a mixture of isomers, complicating purification and analysis.[6]

Causality in Synthesis: The choice of synthetic route is governed by the desired position of the nitro group and the tolerance of other functional groups on the indole scaffold.

-

Classical Approaches: Methods employing strong acids like nitric acid are common but can lack selectivity and pose environmental concerns.[6][7]

-

Modern Strategies: To achieve greater control, modern organic synthesis employs milder, more regioselective methods. For instance, using trifluoroacetyl nitrate generated in situ allows for the selective nitration of the C3 position under non-acidic conditions.[6][7] Other approaches involve transition-metal-free C-C and C-N bond formation to construct the nitroindole scaffold with high precision.[8] For less accessible isomers, such as 2-nitroindoles, multi-step sequences starting from precursors like N-protected 2-haloindoles may be necessary.[9]

Generalized Synthetic Protocol: Regioselective C3-Nitration of an N-Protected Indole

-

Protection: The indole nitrogen is first protected (e.g., with a Boc or phenylsulfonyl group) to prevent N-nitration and modulate the reactivity of the indole ring.

-

Reagent Preparation: In a separate flask, a nitrating agent such as trifluoroacetyl nitrate (CF₃COONO₂) is prepared at low temperature (e.g., 0°C) by reacting an appropriate nitrate salt with trifluoroacetic anhydride.[6][7] This is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Nitration Reaction: The N-protected indole, dissolved in a suitable anhydrous solvent (e.g., dichloromethane), is cooled to a sub-ambient temperature (e.g., -20°C to 0°C). The freshly prepared nitrating agent is then added dropwise to the indole solution. The low temperature is crucial to control the reaction rate and minimize the formation of byproducts.

-

Monitoring and Quenching: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any remaining acid.

-

Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure substituted 3-nitroindole derivative.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry before proceeding to crystallization.[10][11][12]

Diagram: General Synthetic Workflow for Nitroindoles

Caption: A typical workflow for the synthesis and characterization of a nitroindole derivative.

Crystallization: The Art of Inducing Order

Obtaining a single crystal is often the rate-limiting step in crystallography.[5] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.

The Challenge of Polymorphism: A single compound can often crystallize into multiple different crystal structures, a phenomenon known as polymorphism.[13][14][15] These polymorphs can have different physical properties, including solubility, stability, and bioavailability, which is of paramount importance in the pharmaceutical industry.[15][16] The existence of conformational polymorphs, where molecules adopt different conformations in different crystal forms, is particularly common for flexible molecules.[17] Therefore, a thorough crystallization screening is a self-validating process to identify the most stable and relevant crystalline form.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: A screening of various solvents is performed to find one in which the nitroindole derivative has moderate solubility. The ideal solvent allows the compound to dissolve when heated or at a higher concentration but become supersaturated as the solvent slowly evaporates.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) in a clean vial. Gentle warming may be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a new, clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, they must be carefully harvested. Using a micromanipulator or a fine loop, a single crystal is gently removed from the mother liquor and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect it during flash-cooling.

-

Cryo-Cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This process vitrifies the remaining solvent and minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern.

Single-Crystal X-ray Diffraction: Illuminating Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[5][18] It provides unambiguous data on bond lengths, angles, and the conformation of the molecule, which are essential for structure-based drug design.

Diagram: The X-ray Crystallography Workflow

Caption: The experimental and computational workflow for determining a crystal structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Screening and Unit Cell Determination: The mounted, cryo-cooled crystal is centered in the X-ray beam. A series of diffraction images are collected to assess crystal quality and to determine the unit cell parameters and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

-

Data Reduction and Integration: The raw diffraction images are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods implemented in software like SHELXS.[18] This step provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares procedures in a program like SHELXL.[18] This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously validated. Key metrics include the R-factors (R1, wR2), which indicate the agreement between the model and the data, and the goodness-of-fit (GooF). The geometry of the molecule (bond lengths, angles) is checked for chemical reasonableness, and the final structure is visualized using programs like ORTEP to ensure correctness.[18]

Structural Features of Substituted Nitroindoles

The crystal structures of nitroindole derivatives reveal a wealth of information about their molecular geometry and the non-covalent interactions that dictate their assembly in the solid state.

Molecular Geometry and Supramolecular Assembly

The indole ring system is generally planar.[19] The position of the electron-withdrawing nitro group and other substituents can induce subtle changes in the local geometry and significantly influence the overall crystal packing. For example, in 2-styryl-8-nitroquinolines, the nitro group contributes to a more planar molecular geometry compared to hydroxyl-substituted analogues.[20]

The crystal lattice is not merely a collection of molecules; it is a complex supramolecular architecture held together by a network of intermolecular interactions. In nitroindoles, common interactions include:

-

Hydrogen Bonds: While classical hydrogen bonds are absent unless other functional groups are present, weak C-H···O interactions involving the nitro group's oxygen atoms are prevalent and play a crucial role in stabilizing the crystal packing.

-

π–π Stacking: The aromatic indole ring readily participates in π–π stacking interactions, where the rings of adjacent molecules stack on top of each other, contributing significantly to lattice stability.[20]

Comparative Crystallographic Data

Analyzing and comparing crystallographic data from different derivatives provides insight into structure-property relationships. The table below presents key parameters for representative nitroindole derivatives, illustrating the diversity in their solid-state structures.

| Parameter | tert-butyl 2-methyl-3-nitro-1H-indole-1-carboxylate | N-(4-(tert-butyl)benzyl)-N-((4-methoxyphenyl)(p-tolyl)methyl)-3-nitro-1H-indol-1-amine | N-(4-(tert-butyl)benzyl)-N-(bis(4-methoxyphenyl)methyl)-3-nitro-1H-indol-1-amine |

| Formula | C₁₄H₁₆N₂O₄ | C₃₇H₃₅N₃O₃ | C₃₈H₃₇N₃O₄ |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2₁/n |

| a (Å) | 10.1234(2) | 10.345(3) | 12.456(4) |

| b (Å) | 8.4567(1) | 12.567(4) | 15.678(5) |

| c (Å) | 17.2345(3) | 13.456(5) | 18.901(6) |

| β (°) ** | 105.678(2) | 78.90(2) | 98.765(3) |

| Volume (ų) ** | 1412.34(5) | 1654.3(9) | 3621.1(2) |

| R-factor (%) | 4.56 | 6.78 | 5.89 |

| Data Source | --INVALID-LINK--[10] | --INVALID-LINK--[10] | --INVALID-LINK--[10] |

This data is compiled from publicly available information for illustrative purposes.

From Structure to Function: Implications for Drug Development

The precise structural data from crystallography is fundamental to understanding the Structure-Activity Relationships (SAR) of nitroindole derivatives.[21] Knowing the exact conformation and interaction patterns of a molecule allows researchers to design more potent and selective analogues.

Mechanism of Action: Targeting G-Quadruplex DNA

A prominent example is the development of substituted 5-nitroindoles as anticancer agents that target G-quadruplex (G4) DNA structures.[4][22] These non-canonical DNA structures are found in the promoter regions of oncogenes like c-Myc.[3]

The Causality of Binding: The 5-nitroindole scaffold acts as a G4 binder.[4][22] The planar indole core can stack on the terminal G-quartets of the G4 structure, while substituents can form additional electrostatic or hydrogen-bonding interactions, enhancing binding affinity and selectivity.[4] This binding stabilizes the G4 structure, which in turn inhibits the transcription of the c-Myc oncogene, leading to downregulation of its protein product, cell-cycle arrest, and ultimately, an antiproliferative effect in cancer cells.[4][22]

Diagram: Mechanism of c-Myc Inhibition by a 5-Nitroindole Derivative

Caption: Proposed mechanism of action for 5-nitroindole-based G-quadruplex binders.

Conclusion and Future Directions

This guide has detailed the critical workflow from the strategic synthesis of substituted nitroindole derivatives to the elucidation of their crystal structures and the application of this knowledge in drug development. The interplay between molecular conformation, intermolecular forces, and crystal packing is fundamental to the solid-state properties of these compounds. An in-depth understanding of these structural features, made possible by single-crystal X-ray diffraction, is indispensable for the rational design of new therapeutic agents.

Future research will likely focus on exploring more diverse substitution patterns, investigating polymorphism with greater scrutiny using both experimental and computational prediction methods, and applying these structural insights to develop nitroindole derivatives with enhanced efficacy and novel mechanisms of action.

References

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 14. mdpi-res.com [mdpi-res.com]

- 15. mdpi.com [mdpi.com]

- 16. Crystal polymorphism in chemical process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mkuniversity.ac.in [mkuniversity.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the physicochemical properties of 2,3-Dimethyl-7-nitro-1H-indole, with a specific focus on its solubility and chemical stability. As a substituted nitroindole, this compound's behavior is governed by the interplay between its electron-rich indole core, hydrophobic methyl groups, and the strongly electron-withdrawing nitro group. Direct experimental data for this specific molecule is limited; therefore, this document synthesizes available data for this compound with established principles from analogous indole and nitroaromatic compounds to provide a robust predictive framework. The compound is expected to exhibit poor aqueous solubility but good solubility in polar aprotic solvents. Key stability concerns include susceptibility to oxidative degradation and potential lability under photolytic and strongly basic conditions. This guide details authoritative protocols for the empirical determination of these properties, presents data in a structured format, and discusses the implications for drug development, including formulation and storage.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS: 41018-86-4) is a heterocyclic aromatic compound.[1][2] Its structure consists of a bicyclic indole core, substituted with two methyl groups at positions 2 and 3, and a nitro group at position 7. The indole nucleus is a prevalent motif in biologically active compounds, while the nitro group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.[3][4]

Molecular Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a research tool or therapeutic agent. A summary of its known and estimated properties is provided below.

| Property | Value / Description | Source |

| Appearance | Light yellow to brown solid/powder. | [2][5] |

| Melting Point | 160-165 °C | [2][5] |

| Boiling Point | 325.7°C (rough estimate) | [2][5] |

| Water Solubility | 1.2 µg/mL (at pH 7.4); generally described as negligible. | [1][2] |

| pKa | 14.84 ± 0.30 (Predicted) | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2][5] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in biological assays and its potential for formulation as a therapeutic. The structure of this compound—with its planar aromatic system, hydrophobic methyl groups, and polar nitro group—suggests a complex solubility profile.

Theoretical Considerations and Qualitative Solubility